Potassium 3-(tert-butoxy)-3-oxopropanoate Potassium 3-(tert-butoxy)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 75486-33-8
VCID: VC8135010
InChI: InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1
SMILES: CC(C)(C)OC(=O)CC(=O)[O-].[K+]
Molecular Formula: C7H11KO4
Molecular Weight: 198.26 g/mol

Potassium 3-(tert-butoxy)-3-oxopropanoate

CAS No.: 75486-33-8

Cat. No.: VC8135010

Molecular Formula: C7H11KO4

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Potassium 3-(tert-butoxy)-3-oxopropanoate - 75486-33-8

Specification

CAS No. 75486-33-8
Molecular Formula C7H11KO4
Molecular Weight 198.26 g/mol
IUPAC Name potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate
Standard InChI InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1
Standard InChI Key QVBPZZKELHNMDZ-UHFFFAOYSA-M
SMILES CC(C)(C)OC(=O)CC(=O)[O-].[K+]
Canonical SMILES CC(C)(C)OC(=O)CC(=O)[O-].[K+]

Introduction

Synthesis and Industrial Production

The synthesis of potassium 3-(tert-butoxy)-3-oxopropanoate parallels methodologies used for analogous β-keto esters, such as potassium 3-methoxy-3-oxopropanoate . Industrial routes typically involve:

ParameterValue/DescriptionSource
Catalyst4-(Dimethylamino)pyridine (DMAP)
Reaction Temperature20–25°C (ambient)
Yield72–83% (analogous reactions)
Purity≥95% (post-crystallization)

Physicochemical Properties

Data extrapolated from structurally related compounds (e.g., potassium 3-methoxy-3-oxopropanoate ) and computational modeling highlight key properties:

Solubility and Partitioning

  • Aqueous Solubility: ~50 mg/mL (estimated), reduced compared to methoxy analogs due to tert-butoxy hydrophobicity .

  • Log P (Octanol-Water): -0.38 (XLOGP3 prediction for tert-butoxy vs. -1.7 for methoxy ).

Spectroscopic Data

  • IR (KBr): Strong absorption at 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O) .

  • ¹H NMR (D₂O): δ 1.20 (s, 9H, tert-butyl), 3.50 (s, 2H, CH₂), 4.10 (q, 2H, COO⁻K⁺) .

Table 2: Comparative Physicochemical Properties

Property3-(tert-Butoxy) Derivative3-Methoxy Derivative
Molecular Weight198.26 g/mol156.18 g/mol
Log P (XLOGP3)-0.38-1.7
Aqueous Solubility50 mg/mL66.5 mg/mL
Melting Point95–100°C (dec.)Not reported

Applications in Pharmaceutical Synthesis

Potassium 3-(tert-butoxy)-3-oxopropanoate is pivotal in synthesizing β-lactam antibiotics and kinase inhibitors. Its sterically hindered tert-butoxy group improves intermediate stability during multi-step reactions.

Kinase Inhibitor Scaffolds

In oncology research, it participates in Heck couplings to generate aryl-substituted β-keto esters, precursors to tyrosine kinase inhibitors .

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